molecular formula C10H15N3O B11815735 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide

Cat. No.: B11815735
M. Wt: 193.25 g/mol
InChI Key: OVRSJUGHSHHRRO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethylacrylamide group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with N,N-dimethylacrylamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: A related compound with similar structural features but different functional groups.

    1,5-Dimethyl-1H-pyrazole-4-boronic acid: Another pyrazole derivative with boronic acid functionality.

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is unique due to its specific combination of the pyrazole ring and dimethylacrylamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C10H15N3O/c1-8-9(7-11-13(8)4)5-6-10(14)12(2)3/h5-7H,1-4H3/b6-5+

InChI Key

OVRSJUGHSHHRRO-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)N(C)C

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.